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Compound of Interest

Compound Name: Butane-1,4-diyl diacetoacetate

Cat. No.: B080957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for butane-
1,4-diyl diacetoacetate (CAS No. 13018-41-2), a symmetrical diester with the molecular
formula C12H1806 and a molecular weight of 258.27 g/mol .[1] This document details the
expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental
protocols and a logical workflow for spectroscopic analysis are also provided to aid in the
structural elucidation and quality control of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for butane-1,4-diyl
diacetoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of butane-1,4-diyl diacetoacetate, a relatively simple
spectrum is anticipated.[2]

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.45 s 4H -C(O)CH2C(0)-
~4.15 t 4H -OCHz-
~2.27 s 6H -C(O)CHs
~1.75 m 4H -OCH2CH2CH2CH20-

Table 2: 13C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift (6, ppm)

Assignment

~200.5 C=0 (Ketone)
~167.0 C=0 (Ester)[1]
~64.5 -OCHz2-

~50.0 -C(O)CH2C(0)-[1]
~30.0 -C(O)CHs

~25.0 -OCH2CHz2-

Infrared (IR) Spectroscopy

The FT-IR spectrum of butane-1,4-diyl diacetoacetate is characterized by strong absorption
bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
2960-2850 Medium C-H (Aliphatic) Stretch[1]
1745 Strong C=0 (Ester) Stretch[1]
1720 Strong C=0 (Ketone) Stretch[1]
1250 Strong C-O (Ester) Stretch
1150 Strong C-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak [M]* is expected at an m/z of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Relative Abundance (%) Assignment
258 5 [M]*

215 20 [M - C2H30]*
173 40 [M - CaHsO2]*
129 100 [CeHo03]*

85 60 [CaHs02]*

43 95 [C2Hs0]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Accurately weigh 10-20 mg of butane-1,4-diyl diacetoacetate.
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» Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
e Ensure the sample height in the NMR tube is approximately 4-5 cm.

1H and 13C NMR Acquisition:

The NMR spectra are recorded on a 400 MHz spectrometer.

e For *H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second.

e For 3C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220
ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

e The chemical shifts are referenced to the residual solvent peak of CDCIs (& 7.26 ppm for *H
and o 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

e Adrop of neat butane-1,4-diyl diacetoacetate is placed directly onto the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

e The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
e The data is collected over a range of 4000-400 cm~1 with a resolution of 4 cm~1.

e A background spectrum of the clean ATR crystal is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Analysis:
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» Adilute solution of butane-1,4-diyl diacetoacetate in a volatile organic solvent (e.qg.,
methanol or acetonitrile) is prepared.

e The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

o For Electron lonization (El), the electron energy is set to 70 eV.[3]
e The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of butane-
1,4-diyl diacetoacetate, from sample preparation to structural confirmation.
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Workflow for Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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